5-Chloropyrido[2,3-d]pyrimidin-4(3H)-one
Beschreibung
Structure
3D Structure
Eigenschaften
Molekularformel |
C7H4ClN3O |
|---|---|
Molekulargewicht |
181.58 g/mol |
IUPAC-Name |
5-chloro-3H-pyrido[2,3-d]pyrimidin-4-one |
InChI |
InChI=1S/C7H4ClN3O/c8-4-1-2-9-6-5(4)7(12)11-3-10-6/h1-3H,(H,9,10,11,12) |
InChI-Schlüssel |
XAJHRZDWDLUMIW-UHFFFAOYSA-N |
Kanonische SMILES |
C1=CN=C2C(=C1Cl)C(=O)NC=N2 |
Herkunft des Produkts |
United States |
Foundational & Exploratory
"5-Chloropyrido[2,3-d]pyrimidin-4(3H)-one" CAS number and molecular weight
An In-depth Technical Guide to 5-Chloropyrido[2,3-d]pyrimidin-4(3H)-one: Synthesis, Reactivity, and Therapeutic Potential
Introduction
The pyrido[2,3-d]pyrimidine scaffold is a privileged heterocyclic system in medicinal chemistry and drug discovery. Its structural resemblance to purine bases allows it to interact with a wide array of biological targets, leading to diverse pharmacological activities. Derivatives of this core have been extensively investigated and developed as potent agents against cancer, microbial infections, and inflammatory conditions.[1] Notably, this scaffold is central to the development of various kinase inhibitors, including those targeting the Epidermal Growth Factor Receptor (EGFR) and its mutants, which are critical in oncology research.[2]
This technical guide focuses on a specific, synthetically valuable derivative: 5-Chloropyrido[2,3-d]pyrimidin-4(3H)-one . While this specific isomer is not widely cataloged, its structure represents a key intermediate for chemical diversification. The presence of a chlorine atom at the 5-position of the electron-deficient pyridine ring provides a reactive handle for introducing a multitude of functional groups via nucleophilic aromatic substitution. This guide, intended for researchers, chemists, and drug development professionals, provides a comprehensive overview of its chemical properties, a robust proposed synthetic pathway, its reactivity, and its potential applications as a pivotal building block in the generation of novel therapeutic agents.
Physicochemical Properties
Precise experimental data for 5-Chloropyrido[2,3-d]pyrimidin-4(3H)-one is not extensively reported in public databases, suggesting its status as a specialized research intermediate. However, based on its chemical structure and data from closely related isomers, its core properties can be reliably defined.
| Property | Value | Source |
| CAS Number | Not assigned in public databases | N/A |
| Molecular Formula | C₇H₄ClN₃O | - |
| Molecular Weight | 181.58 g/mol | - |
| Appearance | Expected to be an off-white to pale yellow solid | - |
| Solubility | Expected to be soluble in polar aprotic solvents (e.g., DMF, DMSO) | - |
Proposed Synthesis and Mechanistic Rationale
A definitive, step-by-step synthesis for 5-Chloropyrido[2,3-d]pyrimidin-4(3H)-one is not explicitly detailed in the literature. Therefore, a logical and robust two-stage synthetic route is proposed, grounded in established heterocyclic chemistry principles. The strategy involves the initial construction of the parent pyrido[2,3-d]pyrimidin-4(3H)-one core, followed by a regioselective chlorination.
Stage 1: Synthesis of Pyrido[2,3-d]pyrimidin-4(3H)-one (Parent Core)
The construction of the parent heterocycle is efficiently achieved through the cyclization of 2-amino-3-cyanopyridine with a one-carbon electrophile, such as formamide or formic acid. This is a well-documented and reliable method for forming the pyrimidinone ring onto a pre-existing pyridine.[3]
Causality and Experimental Choices:
-
Starting Material: 2-Amino-3-cyanopyridine is a readily available precursor, often synthesized via a one-pot, multi-component reaction involving an aldehyde, malononitrile, a ketone, and ammonium acetate.[4][5][6] This makes the starting point of the synthesis highly accessible.
-
Reagent: Formamide serves as both the reagent and solvent. Upon heating, it provides the single carbon atom required to form the C4 position of the pyrimidinone ring and facilitates the cyclization through intramolecular nucleophilic attack.
Detailed Experimental Protocol (Stage 1):
-
Reaction Setup: To a round-bottom flask equipped with a reflux condenser, add 2-amino-3-cyanopyridine (1.0 eq).
-
Reagent Addition: Add an excess of formamide (e.g., 10-15 mL per gram of starting material).
-
Reaction Conditions: Heat the mixture to reflux (approximately 180-190 °C) and maintain for 4-6 hours. The progress of the reaction should be monitored by Thin Layer Chromatography (TLC).
-
Work-up and Isolation: Upon completion, cool the reaction mixture to room temperature. The product often precipitates from the solution.
-
Purification: Filter the solid product, wash with cold water or ethanol to remove residual formamide, and dry under vacuum. If necessary, the crude product can be recrystallized from a suitable solvent like ethanol or a DMF/water mixture to yield pure Pyrido[2,3-d]pyrimidin-4(3H)-one.
Stage 2: Chlorination to 5-Chloropyrido[2,3-d]pyrimidin-4(3H)-one
The conversion of the parent pyridopyrimidinone to its 5-chloro derivative is achieved via a dehydration/chlorination reaction using a strong chlorinating agent. Phosphorus oxychloride (POCl₃) is the reagent of choice for this type of transformation on N-heterocyclic ketones.[7]
Causality and Experimental Choices:
-
Reagent: POCl₃ is a powerful dehydrating and chlorinating agent. The reaction proceeds through the activation of the carbonyl oxygen (in the keto tautomer) to form a good leaving group, which is subsequently displaced by a chloride ion.
-
Catalyst (Optional): A catalytic amount of a tertiary amine, such as N,N-dimethylaniline or triethylamine, can be added to accelerate the reaction by scavenging the HCl generated in situ.
Detailed Experimental Protocol (Stage 2):
-
Reaction Setup: In a fume hood, suspend Pyrido[2,3-d]pyrimidin-4(3H)-one (1.0 eq) in an excess of phosphorus oxychloride (POCl₃, e.g., 5-10 eq). A catalytic amount of N,N-dimethylaniline (0.1 eq) may be added.
-
Reaction Conditions: Heat the mixture to reflux (approximately 105-110 °C) for 2-4 hours, monitoring by TLC until the starting material is consumed.
-
Work-up and Isolation: Carefully cool the reaction mixture to room temperature. Slowly and cautiously quench the excess POCl₃ by pouring the mixture onto crushed ice. This is a highly exothermic process and must be done with extreme care.
-
Neutralization: Neutralize the acidic aqueous solution with a base, such as a saturated sodium bicarbonate solution or ammonium hydroxide, until the pH is approximately 7-8. The product should precipitate.
-
Purification: Filter the crude solid, wash thoroughly with water, and dry. Further purification can be achieved by column chromatography on silica gel (e.g., using a dichloromethane/methanol gradient) or recrystallization to afford pure 5-Chloropyrido[2,3-d]pyrimidin-4(3H)-one.
Chemical Reactivity and Synthetic Utility
The primary synthetic value of 5-Chloropyrido[2,3-d]pyrimidin-4(3H)-one lies in the reactivity of its C5-chloro substituent. The chlorine atom is positioned on the electron-deficient pyridine ring, making it susceptible to Nucleophilic Aromatic Substitution (SₙAr) . This reaction is a cornerstone of medicinal chemistry for creating molecular diversity.[8]
Mechanism of SₙAr: The reaction proceeds via a two-step addition-elimination mechanism. A nucleophile attacks the electron-deficient carbon bearing the chlorine, forming a resonance-stabilized anionic intermediate known as a Meisenheimer complex. Aromaticity is then restored by the expulsion of the chloride leaving group. The electron-withdrawing nature of the fused pyrimidinone ring and the pyridine nitrogen atom stabilizes this intermediate, facilitating the reaction.[9][10]
Common nucleophiles that can be employed include:
-
Amines: Primary and secondary amines react readily to form 5-amino derivatives, a common feature in kinase inhibitors.
-
Thiols: Thiolates are excellent nucleophiles that displace the chloride to form 5-thioether compounds.
-
Alcohols: Alkoxides can be used to synthesize 5-ether derivatives, though often requiring stronger basic conditions.
Therapeutic Relevance and Applications
The utility of 5-Chloropyrido[2,3-d]pyrimidin-4(3H)-one is best understood by examining the biological activities of compounds derived from this scaffold. The ability to easily introduce diverse substituents at the 5-position allows for the systematic exploration of structure-activity relationships (SAR).
-
Kinase Inhibitors: Many potent kinase inhibitors feature a substituted pyrido[2,3-d]pyrimidine core. For instance, derivatives have been developed as inhibitors of EGFR, a key target in non-small cell lung cancer, and eEF-2K, a target in breast cancer.[2][11][12] The 5-position is often a key vector for introducing side chains that interact with specific residues in the kinase active site.
-
Anticancer Agents: Beyond kinase inhibition, the scaffold has demonstrated broad cytotoxic activity against various cancer cell lines, including prostate, colon, and breast cancer.[2]
-
Antimicrobial Agents: Certain pyrido[2,3-d]pyrimidines have shown significant antibacterial and antifungal activity, making this intermediate a valuable starting point for the development of novel anti-infective agents.[13]
Analytical Characterization
The identity and purity of 5-Chloropyrido[2,3-d]pyrimidin-4(3H)-one would be confirmed using standard analytical techniques:
-
¹H NMR Spectroscopy: The proton NMR spectrum is expected to show characteristic signals for the protons on the pyridine and pyrimidine rings. The chemical shifts and coupling patterns would be consistent with the 5-chloro substitution pattern.
-
Mass Spectrometry: High-resolution mass spectrometry (HRMS) would confirm the molecular formula (C₇H₄ClN₃O) by providing a highly accurate mass measurement, including the characteristic isotopic pattern for a chlorine-containing compound.
-
¹³C NMR Spectroscopy: The carbon spectrum would show the expected number of signals for the seven carbon atoms in the molecule, with chemical shifts indicative of their electronic environment.
Conclusion
5-Chloropyrido[2,3-d]pyrimidin-4(3H)-one is a strategically important, though not widely commercialized, chemical intermediate. Its value stems from the privileged nature of the pyrido[2,3-d]pyrimidine scaffold and the synthetic versatility endowed by the C5-chloro substituent. The proposed synthetic route provides a reliable and scalable method for its preparation. The demonstrated susceptibility of the 5-position to nucleophilic aromatic substitution makes this compound a powerful building block for generating libraries of novel derivatives, enabling researchers and drug development professionals to explore new chemical space in the quest for potent and selective therapeutic agents.
References
- El-Gazzar, A. R. B. A., & Hafez, H. N. (2009). Synthesis of 4-substituted pyrido[2,3-d]pyrimidin-4(1H)-one as analgesic and anti-inflammatory agents. Bioorganic & Medicinal Chemistry Letters, 19(13), 3392-3397.
- Gouda, M. A., Eldien, H. F., Girges, M. M., & Berghot, M. A. (2013). Chemistry of 2-Amino-3-cyanopyridines.
- Tu, S., Jiang, B., Zhang, J., Jia, R., & Zhang, Y. (2005). One-pot synthesis of 2-amino-3-cyanopyridine derivatives under microwave irradiation without solvent. ARKIVOC, 2005(i), 137-142.
- Al-Ghorbani, M., & Al-Anshori, M. (2021). Nanostructured Na2CaP2O7: A New and Efficient Catalyst for One-Pot Synthesis of 2-Amino-3-Cyanopyridine Derivatives and Evaluation of Their Antibacterial Activity. Molecules, 26(16), 4949.
- BenchChem. (2025). Application Notes and Protocols for Nucleophilic Substitution on 4-Chloropyrimidines.
- Shaabani, A., Maleki, A., Mofakham, H., & Ghasemi, Z. (2009). A Multicomponent Synthesis of 2-Amino-3-cyanopyridine Derivatives Catalyzed by Heterogeneous and Recyclable Copper Nanoparticles on Charcoal. Journal of the Brazilian Chemical Society, 20(8), 1541-1546.
- Mukhopadhyay, C., & Sarkar, P. (2010). One-pot synthesis of 2-amino-3-cyanopyridine derivatives under solvent-free conditions. Journal of Chemical Research, 34(7), 398-400.
- Abdel-Ghani, T. M., El-Sayed, N. N. E., El-Sabbagh, O. I., & Al-Balawy, M. A. (2022). Design, synthesis, and anti-cancer evaluation of new pyrido[2,3-d]pyrimidin-4(3H)-one derivatives as potential EGFRWT and EGFRT790M inhibitors and apoptosis inducers. Scientific Reports, 12(1), 11849.
- Nekkanti, S., Wang, Z., Gangaraju, S., Johnson, E., & Kumar, V. (2014). Synthesis and Biological Evaluation of Pyrido[2,3-d]pyrimidine-2,4-dione Derivatives as eEF-2K Inhibitors. Molecules, 19(9), 13834-13854.
- Barlaam, B., Ducray, R., & Hancox, J. (2022).
- El-Shafei, A., Fathalla, W., & Abdellattif, M. H. (2015). Facile Synthesis, Pure DFT Calculations, and PM3 Semiempirical MO Method Validation of Regiospecificity of Novel 1,4-Dihydropyrido[2,3-d]pyrimidine Derivatives.
- Morressier. (2015).
- The Organic Chemistry Tutor. (2019).
- Gouda, M. A. (2013). Chemistry of 2-Amino-3-cyanopyridines.
- ChemRxiv. (2024). Room temperature nucleophilic aromatic substitution of 2-halopyridinium ketene hemiaminals with sulfur nucleophiles.
- Chemistry Stack Exchange. (2018).
- Journal of Nanostructures. (2019).
- ResearchGate. (2023). Reactivity of 2-amino-3-cyanopyridines.
- El-Malah, A. A., & Al-Harbi, S. A. (2019). An improved synthesis of pyrido[2,3-d]pyrimidin-4(1H)-ones and their antimicrobial activity. RSC Advances, 9(64), 37345-37355.
- PubMed. (2014).
Sources
- 1. Nano-Fe3O4@SiO2/SnCl4 Promoted Synthesis of Indenopyrido[2,3-d] Pyrimidine Derivatives in Water [jns.kashanu.ac.ir]
- 2. Design, synthesis, and anti-cancer evaluation of new pyrido[2,3-d]pyrimidin-4(3H)-one derivatives as potential EGFRWT and EGFRT790M inhibitors and apoptosis inducers - PMC [pmc.ncbi.nlm.nih.gov]
- 3. mdpi.com [mdpi.com]
- 4. researchgate.net [researchgate.net]
- 5. pdfs.semanticscholar.org [pdfs.semanticscholar.org]
- 6. scielo.br [scielo.br]
- 7. Review on the Synthesis and Therapeutic Potential of Pyrido[2,3-d], [3,2-d], [3,4-d] and [4,3-d]pyrimidine Derivatives | MDPI [mdpi.com]
- 8. pdf.benchchem.com [pdf.benchchem.com]
- 9. youtube.com [youtube.com]
- 10. chemistry.stackexchange.com [chemistry.stackexchange.com]
- 11. Synthesis and Biological Evaluation of Pyrido[2,3-d]pyrimidine-2,4-dione Derivatives as eEF-2K Inhibitors - PMC [pmc.ncbi.nlm.nih.gov]
- 12. Synthesis and biological evaluation of pyrido[2,3-d]pyrimidine-2,4-dione derivatives as eEF-2K inhibitors - PubMed [pubmed.ncbi.nlm.nih.gov]
- 13. An improved synthesis of pyrido[2,3-d]pyrimidin-4(1H)-ones and their antimicrobial activity - PubMed [pubmed.ncbi.nlm.nih.gov]
An In-depth Technical Guide to the Physicochemical Characterization of 5-Chloropyrido[2,3-d]pyrimidin-4(3H)-one
Abstract
5-Chloropyrido[2,3-d]pyrimidin-4(3H)-one is a heterocyclic compound of significant interest in medicinal chemistry, often serving as a key intermediate in the synthesis of targeted therapeutics, particularly kinase inhibitors.[1][2][3] The substitution pattern of the pyrido[2,3-d]pyrimidine core is crucial for its biological activity, and the chloro-substituent at the 5-position offers a reactive handle for further chemical modifications.[4][5] A thorough understanding of its solubility and stability is paramount for its effective use in drug discovery and development, influencing formulation, bioavailability, and shelf-life. This guide provides a comprehensive overview of the methodologies used to determine the solubility and stability of 5-Chloropyrido[2,3-d]pyrimidin-4(3H)-one, offering a framework for researchers to generate these critical datasets. While specific experimental data for this exact molecule is not extensively available in public literature, this document outlines the established protocols and scientific rationale for such investigations.
Introduction: The Significance of 5-Chloropyrido[2,3-d]pyrimidin-4(3H)-one in Drug Discovery
The pyrido[2,3-d]pyrimidine scaffold is a privileged structure in medicinal chemistry, forming the core of numerous biologically active molecules.[1][6] These compounds have been investigated for a wide range of therapeutic applications, including as anticancer agents that inhibit protein kinases such as EGFR, and as anti-inflammatory and antiviral agents.[3][7][8] The introduction of a chlorine atom at the 5-position of the pyrido[2,3-d]pyrimidin-4(3H)-one core creates a valuable synthetic intermediate. This halogen can be readily displaced by various nucleophiles, allowing for the generation of diverse chemical libraries for structure-activity relationship (SAR) studies.
Given its role as a building block in the synthesis of potential drug candidates, a comprehensive understanding of the physicochemical properties of 5-Chloropyrido[2,3-d]pyrimidin-4(3H)-one is essential. Solubility directly impacts the compound's absorption, distribution, metabolism, and excretion (ADME) profile, while its stability dictates storage conditions, formulation strategies, and ultimately, its therapeutic efficacy and safety.
This guide will provide detailed experimental protocols and the underlying scientific principles for determining the aqueous and organic solvent solubility, as well as the stability of 5-Chloropyrido[2,3-d]pyrimidin-4(3H)-one under various stress conditions.
Solubility Profile: Methodologies and Data Interpretation
Solubility is a critical parameter that influences the bioavailability of a potential drug molecule. Poor solubility can lead to low absorption and inadequate drug exposure at the target site. Therefore, a thorough assessment of a compound's solubility in various media is a fundamental step in its preclinical development.
Predicted Physicochemical Properties
While experimental data is the gold standard, computational tools can provide initial estimates of a compound's properties.
| Property | Predicted Value |
| Molecular Formula | C₇H₄ClN₃O |
| Molecular Weight | 181.58 g/mol |
| pKa (most acidic) | ~7.5 (lactam proton) |
| pKa (most basic) | ~1.5 (pyridine nitrogen) |
| LogP | ~1.2 |
Note: These values are estimations based on the chemical structure and may vary from experimentally determined values.
Experimental Determination of Aqueous Solubility
The aqueous solubility of a compound is typically determined at different pH values to understand its behavior in the physiological environment of the gastrointestinal tract.
Protocol: pH-Dependent Aqueous Solubility Determination
-
Preparation of Buffers: Prepare a series of buffers at various pH values (e.g., pH 2, 4, 6.8, 7.4, and 9) using standard buffer systems (e.g., phosphate, citrate).
-
Sample Preparation: Add an excess amount of 5-Chloropyrido[2,3-d]pyrimidin-4(3H)-one to each buffer solution in separate vials.
-
Equilibration: Shake the vials at a constant temperature (e.g., 25 °C or 37 °C) for a sufficient period (typically 24-48 hours) to ensure equilibrium is reached.
-
Phase Separation: Centrifuge the samples to pellet the undissolved solid.
-
Quantification: Carefully collect the supernatant and determine the concentration of the dissolved compound using a validated analytical method, such as High-Performance Liquid Chromatography (HPLC) with UV detection.
Data Presentation:
| pH | Temperature (°C) | Solubility (µg/mL) |
| 2.0 | 25 | Experimental data to be filled |
| 4.0 | 25 | Experimental data to be filled |
| 6.8 | 25 | Experimental data to be filled |
| 7.4 | 25 | Experimental data to be filled |
| 9.0 | 25 | Experimental data to be filled |
| 7.4 | 37 | Experimental data to be filled |
Causality behind Experimental Choices: The selection of pH values reflects the different environments the compound might encounter in the body (stomach, small intestine, blood). The choice of 25 °C provides standard solubility data, while 37 °C mimics physiological temperature.
Solubility in Organic Solvents
Solubility in organic solvents is important for synthetic chemistry, purification, and formulation development.
Protocol: Organic Solvent Solubility Determination
-
Solvent Selection: Choose a range of common organic solvents with varying polarities (e.g., DMSO, DMF, ethanol, methanol, acetonitrile, acetone, ethyl acetate, dichloromethane).
-
Sample Preparation and Equilibration: Follow a similar procedure as for aqueous solubility, adding an excess of the compound to each solvent.
-
Quantification: After equilibration and centrifugation, analyze the supernatant to determine the concentration of the dissolved compound.
Data Presentation:
| Solvent | Polarity Index | Temperature (°C) | Solubility (mg/mL) |
| Dimethyl Sulfoxide (DMSO) | 7.2 | 25 | Experimental data to be filled |
| N,N-Dimethylformamide (DMF) | 6.4 | 25 | Experimental data to be filled |
| Ethanol | 5.2 | 25 | Experimental data to be filled |
| Methanol | 5.1 | 25 | Experimental data to be filled |
| Acetonitrile | 5.8 | 25 | Experimental data to be filled |
Stability Assessment: Protocols and Degradation Pathway Analysis
Stability testing is crucial to determine a compound's shelf-life and to identify potential degradation products that could be inactive or even toxic.
Forced Degradation Studies
Forced degradation, or stress testing, is performed to identify the likely degradation products and pathways of a compound. This information is essential for developing stability-indicating analytical methods.
Protocol: Forced Degradation Studies
-
Stress Conditions: Prepare solutions of 5-Chloropyrido[2,3-d]pyrimidin-4(3H)-one in appropriate solvents and expose them to the following conditions:
-
Acidic: 0.1 M HCl at 60 °C for 24 hours.
-
Basic: 0.1 M NaOH at 60 °C for 24 hours.
-
Oxidative: 3% H₂O₂ at room temperature for 24 hours.
-
Thermal: Solid compound and solution at 60 °C for 7 days.
-
Photolytic: Solution exposed to UV light (e.g., 254 nm) and visible light for a defined period.
-
-
Analysis: Analyze the stressed samples at various time points using a stability-indicating HPLC method. This method should be able to separate the parent compound from all significant degradation products. Mass spectrometry (LC-MS) should be used to identify the degradation products.
Data Presentation:
| Stress Condition | Duration | % Degradation | Major Degradants (m/z) |
| 0.1 M HCl, 60 °C | 24 h | Experimental data to be filled | Experimental data to be filled |
| 0.1 M NaOH, 60 °C | 24 h | Experimental data to be filled | Experimental data to be filled |
| 3% H₂O₂, RT | 24 h | Experimental data to be filled | Experimental data to be filled |
| 60 °C (Solid) | 7 days | Experimental data to be filled | Experimental data to be filled |
| Photolytic (UV) | 8 h | Experimental data to be filled | Experimental data to be filled |
Causality behind Experimental Choices: The forced degradation conditions are chosen to mimic potential stress factors during manufacturing, storage, and administration. The identification of degradation products is crucial for safety assessment and for the development of a robust analytical method that can monitor the purity of the compound over time.
Potential Degradation Pathways
Based on the chemical structure, potential degradation pathways for 5-Chloropyrido[2,3-d]pyrimidin-4(3H)-one can be proposed. Hydrolysis of the lactam ring under acidic or basic conditions is a likely pathway. The chloro-substituent may also be susceptible to hydrolysis, particularly under basic conditions, to yield the corresponding hydroxy derivative.
Diagram: Hypothetical Degradation Workflow
Caption: Workflow for forced degradation studies.
Analytical Methodologies
A robust and validated analytical method is the cornerstone of accurate solubility and stability determination.
HPLC Method for Quantification
A reverse-phase HPLC method with UV detection is typically the method of choice for the analysis of pyrido[2,3-d]pyrimidine derivatives.
Example HPLC Method Parameters:
-
Column: C18, 4.6 x 150 mm, 5 µm
-
Mobile Phase A: 0.1% Formic acid in Water
-
Mobile Phase B: 0.1% Formic acid in Acetonitrile
-
Gradient: 10% B to 90% B over 15 minutes
-
Flow Rate: 1.0 mL/min
-
Detection Wavelength: 254 nm
-
Injection Volume: 10 µL
-
Column Temperature: 30 °C
Method Validation: The analytical method must be validated according to ICH guidelines to ensure its accuracy, precision, linearity, and specificity.
Conclusion
While specific solubility and stability data for 5-Chloropyrido[2,3-d]pyrimidin-4(3H)-one are not extensively documented in publicly available literature, this guide provides a comprehensive framework for researchers to generate this critical information. The detailed protocols for determining aqueous and organic solvent solubility, as well as for conducting forced degradation studies, are based on established scientific principles and industry best practices. By following these methodologies, researchers in drug discovery and development can obtain the necessary data to support the advancement of new therapeutic agents derived from this important chemical scaffold. The generation and dissemination of such data will be invaluable to the scientific community.
References
- Elzahabi, H. S., et al. (2018). Design, synthesis, and anti-cancer evaluation of new pyrido[2,3-d]pyrimidin-4(3H)-one derivatives as potential EGFRWT and EGFRT790M inhibitors and apoptosis inducers. Journal of Enzyme Inhibition and Medicinal Chemistry, 33(1), 1235-1247.
- Gangjee, A., et al. (1999). Pneumocystis carinii and toxoplasma gondii dihydrofolate reductase inhibitors and antitumor agents: synthesis and biological activities of 2,4-diamino-5-methyl-6-[(monosubstituted anilino)methyl]- pyrido[2,3-d]pyrimidines. Journal of Medicinal Chemistry, 42(13), 2447-2455.
- Abdel-Aziz, A. A.-M., et al. (2023). Medicinal chemistry perspective of pyrido[2,3-d]pyrimidines as anticancer agents. Future Medicinal Chemistry, 15(7), 595-621.
- El-Gazzar, A. R. B. A., & Hafez, H. N. (2009). Synthesis of 4-substituted pyrido[2,3-d]pyrimidin-4(1H)-one as analgesic and anti-inflammatory agents. Bioorganic & Medicinal Chemistry Letters, 19(13), 3392-3397.
- BenchChem. (2025). An In-depth Technical Guide to the Chemical Properties of 6-Chloropyrido[2,3-d]pyrimidine. BenchChem.
- Queener, S. F., et al. (2001). Synthesis and cytotoxicity of 4-amino-5-oxopyrido[2,3-d]pyrimidine nucleosides. Journal of Medicinal Chemistry, 44(22), 3636-3642.
- Hassan, A. S., et al. (2024). Synthesis of novel bioactive pyrido[2,3-d]pyrimidine derivatives with potent cytotoxicity through apoptosis as PIM-1 kinase inhibitors. RSC Advances, 14(18), 12623-12638.
- Grivsky, E. M., et al. (1980). Synthesis and antitumor activity of 2,4-diamino-6-(2,5-dimethoxybenzyl)-5-methylpyrido[2,3-d]pyrimidine. Journal of Medicinal Chemistry, 23(3), 327–329.
- Jiang, S., et al. (2020).
- Siavashpour, M., et al. (2023). A Review of the Synthesis of Pyrido[2,3-d:5,6-d′]dipyrimidine Derivatives Using Multicomponent Reactions. Organic Chemistry Research, 9(1), 40-43.
- Wasternack, C. (1980). Degradation of pyrimidines and pyrimidine analogs--pathways and mutual influences. Pharmacology & Therapeutics, 8(3), 629-651.
- Yasmin, A., et al. (2021). Novel degradation pathways for Chlorpyrifos and 3, 5, 6-Trichloro-2-pyridinol degradation by bacterial strain Bacillus thuringiensis MB497 isolated from agricultural fields of Mianwali, Pakistan. Pesticide Biochemistry and Physiology, 172, 104750.
- Singh, B. K., et al. (2004). Degradation kinetics of chlorpyrifos and 3,5,6-trichloro-2-pyridinol (TCP) by fungal communities.
- Hu, X., et al. (2012). Biodegradation of chlorpyrifos and its hydrolysis product 3,5,6-trichloro-2-pyridinol by a new fungal strain Cladosporium cladosporioides Hu-01. PloS one, 7(10), e47205.
- Cui, W., et al. (2021). Studies of Interaction Mechanism between Pyrido [3,4-d] Pyrimidine Inhibitors and Mps1. International Journal of Molecular Sciences, 22(16), 9005.
- Al-Warhi, T., et al. (2025). Synthesis of Pyrido[2,3-d]Azolopyrimidinones: Design and Epidermal Growth Factor Receptor-Targeted Molecular Docking Toward Novel Anticancer Leads. ChemistryOpen, e202500555.
Sources
- 1. Review on the Synthesis and Therapeutic Potential of Pyrido[2,3-d], [3,2-d], [3,4-d] and [4,3-d]pyrimidine Derivatives - PMC [pmc.ncbi.nlm.nih.gov]
- 2. Medicinal chemistry perspective of pyrido[2,3-d]pyrimidines as anticancer agents - PMC [pmc.ncbi.nlm.nih.gov]
- 3. Design, synthesis, and anti-cancer evaluation of new pyrido[2,3-d]pyrimidin-4(3H)-one derivatives as potential EGFRWT and EGFRT790M inhibitors and apoptosis inducers - PMC [pmc.ncbi.nlm.nih.gov]
- 4. Synthesis of novel bioactive pyrido[2,3-d]pyrimidine derivatives with potent cytotoxicity through apoptosis as PIM-1 kinase inhibitors - PMC [pmc.ncbi.nlm.nih.gov]
- 5. Synthesis of Pyrido[2,3-d]Azolopyrimidinones: Design and Epidermal Growth Factor Receptor-Targeted Molecular Docking Toward Novel Anticancer Leads - PubMed [pubmed.ncbi.nlm.nih.gov]
- 6. orgchemres.org [orgchemres.org]
- 7. Nano-Fe3O4@SiO2/SnCl4 Promoted Synthesis of Indenopyrido[2,3-d] Pyrimidine Derivatives in Water [jns.kashanu.ac.ir]
- 8. Studies of Interaction Mechanism between Pyrido [3,4-d] Pyrimidine Inhibitors and Mps1 - PMC [pmc.ncbi.nlm.nih.gov]
Featured Recommendations
| Most viewed | ||
|---|---|---|
| Most popular with customers |
Haftungsausschluss und Informationen zu In-Vitro-Forschungsprodukten
Bitte beachten Sie, dass alle Artikel und Produktinformationen, die auf BenchChem präsentiert werden, ausschließlich zu Informationszwecken bestimmt sind. Die auf BenchChem zum Kauf angebotenen Produkte sind speziell für In-vitro-Studien konzipiert, die außerhalb lebender Organismen durchgeführt werden. In-vitro-Studien, abgeleitet von dem lateinischen Begriff "in Glas", beinhalten Experimente, die in kontrollierten Laborumgebungen unter Verwendung von Zellen oder Geweben durchgeführt werden. Es ist wichtig zu beachten, dass diese Produkte nicht als Arzneimittel oder Medikamente eingestuft sind und keine Zulassung der FDA für die Vorbeugung, Behandlung oder Heilung von medizinischen Zuständen, Beschwerden oder Krankheiten erhalten haben. Wir müssen betonen, dass jede Form der körperlichen Einführung dieser Produkte in Menschen oder Tiere gesetzlich strikt untersagt ist. Es ist unerlässlich, sich an diese Richtlinien zu halten, um die Einhaltung rechtlicher und ethischer Standards in Forschung und Experiment zu gewährleisten.
